3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)-

Description

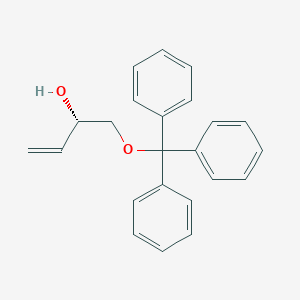

3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- is a chiral alcohol derivative featuring a butenol backbone (C₄H₇OH) with a triphenylmethoxy (trityl) group at position 1 and an (S)-configuration at the second carbon. The trityl group (C(C₆H₅)₃) is a bulky protecting group commonly used in organic synthesis to shield hydroxyl moieties during multi-step reactions. This compound’s stereochemistry and functional groups make it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

(2S)-1-trityloxybut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O2/c1-2-22(24)18-25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,22,24H,1,18H2/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJGLPROAVAGKO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467424 | |

| Record name | 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403985-96-6 | |

| Record name | 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

- Stereoselective formation of the 3-buten-2-ol core with defined (2S) configuration

- Protection of the hydroxyl group at position 1 with a triphenylmethoxy (trityl) group to afford the 1-(triphenylmethoxy) derivative

This approach ensures the preservation of stereochemistry and the protection of reactive hydroxyl groups for subsequent synthetic manipulations.

Preparation of the 3-Buten-2-ol Core

The allylic alcohol moiety (3-buten-2-ol) is commonly prepared by selective hydrogenation or hydrohalogenation routes:

Hydrohalogenation of Isoprene Followed by Base Treatment

A patented process for related compounds such as 2-methyl-3-buten-2-ol involves reacting isoprene with a hydrohalide (e.g., hydrogen chloride or bromide) at low temperatures (-110°C to 0°C) under elevated pressure to form haloalkyl intermediates. Subsequent treatment with aqueous base (calcium hydroxide, sodium bicarbonate, etc.) at controlled pH (≥4) and distillation yields the hydroxyalkene with high yield (>80%). This method is efficient and reduces waste compared to acetylene-based syntheses.Partial Hydrogenation of Alkynes

Another route involves partial hydrogenation of alkynes to alkenes using palladium-based catalysts (e.g., functionalized SBA-15/metformin/palladium catalyst) in methanol under atmospheric hydrogen pressure at 20°C. The reaction proceeds over 4-6 hours with monitoring by gas chromatography. This method yields 3-buten-2-ol with (Z)-double bond configuration and high purity, confirmed by NMR and IR spectroscopy.

Introduction of the Triphenylmethoxy Protecting Group

The triphenylmethoxy (trityl) group is a bulky protecting group used to safeguard hydroxyl functionalities during multi-step syntheses:

Protection of the Primary Hydroxyl Group

The hydroxyl group at position 1 of the 3-buten-2-ol is protected by reaction with triphenylmethyl chloride (trityl chloride) in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. This step typically occurs after the formation of the chiral allylic alcohol to avoid racemization.Stereochemical Considerations

The (2S) stereochemistry is preserved by performing protection under mild conditions and using enantiomerically pure starting materials or chiral catalysts during the initial allylic alcohol formation.

Summary Table of Preparation Steps and Conditions

Analytical Characterization

- NMR Spectroscopy (1H and 13C) confirms the stereochemistry and double bond configuration.

- IR Spectroscopy identifies the characteristic hydroxyl and ether (trityl) groups.

- Mass Spectrometry (MS) verifies molecular weight and purity.

- Chromatographic Techniques (GC, HPLC) monitor reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.

Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming a saturated alcohol.

Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- is used as an intermediate in the synthesis of complex organic molecules. It serves as a protected form of 3-buten-2-ol, allowing for selective reactions at other functional groups without interference from the hydroxyl group .

Biology and Medicine: The protected hydroxyl group can be deprotected under mild conditions, making it useful in multi-step synthesis processes .

Industry: In the industrial context, this compound can be used in the production of fine chemicals and as a building block for more complex chemical entities. Its stability and reactivity make it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action for 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- primarily involves its role as a protected intermediate in organic synthesis. The triphenylmethoxy group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon completion of the desired reactions, the protecting group can be removed to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Trityl-Protected Alcohols

- 1-Propanol, 2-(triphenylmethoxy)-, (2S)- (CAS 123077-63-4): This propanol derivative shares the trityl-protected hydroxyl group but lacks the butenol backbone. Its molecular weight (318.41 g/mol) is lower than the target compound, and its stereochemistry at C2 may influence chiral recognition in catalytic systems .

- (2S)-1-(Benzyloxy)-3-(trityloxy)propan-2-ol (CAS 70259-44-8) :

Features both benzyloxy and trityloxy groups. The benzyl group offers moderate steric hindrance compared to trityl, making it more reactive in deprotection reactions .

(b) Butenol Derivatives

- 2-Methyl-3-buten-2-ol (CAS 115-18-4): A simpler butenol with a methyl branch at C2. Boiling point (98–99°C) and density (0.824 g/cm³) are lower than trityl-protected analogs due to reduced molecular weight and polarity .

- 3-Buten-2-ol (Parent Compound) :

The unsubstituted form of the target compound is used in oligomerization reactions catalyzed by vanadium complexes. Its reactivity is influenced by the absence of bulky groups, enabling higher catalytic activity in small-molecule complexes compared to microclusters .

(c) Silyl-Protected Butenols

- (3R)-1-(Dimethylphenylsilyl)-1-buten-3-ol (CAS 133398-25-1) :

The dimethylphenylsilyl group provides steric protection similar to trityl but with different electronic properties. Silyl ethers are generally more labile under acidic conditions than trityl ethers, offering tunable deprotection strategies .

Physicochemical Properties

Key Observations :

- The trityl group significantly increases molecular weight and lipophilicity (XLogP3) compared to unsubstituted butenols.

- Bulky substituents lower volatility, as seen in the estimated high boiling point of the target compound.

(a) Catalytic Oligomerization

- 3-Buten-2-ol undergoes oligomerization with vanadium(IV,V) catalysts. The trityl group in the target compound likely reduces catalytic efficiency due to steric hindrance, similar to how bulky ligands in vanadium complexes lower activity .

- Methyl-substituted butenols (e.g., 3-methyl-3-buten-1-ol) show higher volatility and are preferred in industrial solvent applications, whereas trityl-protected analogs are niche intermediates in fine chemistry .

(b) Pharmaceutical Intermediates

- Compounds like (2S)-1-(Benzyloxy)-3-(trityloxy)propan-2-ol are used in nucleoside analog synthesis (e.g., brincidofovir impurities), highlighting the role of trityl groups in stabilizing sensitive hydroxyl groups during drug development .

Biological Activity

3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 294.39 g/mol

- Purity : >97% (GC)

Research indicates that 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown promise in inhibiting oxidative stress markers and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- Anticholinesterase Activity : Studies have demonstrated that this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cholinergic transmission. This inhibition may have implications for treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : The compound has been observed to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This suggests potential therapeutic applications in managing inflammatory conditions .

Case Study 1: Neuroprotection

A study assessed the neuroprotective effects of 3-Buten-2-ol, 1-(triphenylmethoxy)-, (2S)- on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and improved viability in treated cells compared to controls. The mechanism was attributed to enhanced antioxidant enzyme activity and reduced lipid peroxidation .

Case Study 2: Anti-cancer Activity

Another investigation explored the cytotoxic effects of the compound on glioblastoma cell lines (T98G and U-138 MG). The findings revealed that treatment with varying concentrations of the compound led to dose-dependent inhibition of cell proliferation and induced apoptosis through activation of caspase pathways .

Data Tables

Q & A

Q. What synthetic methodologies are recommended for preparing (2S)-1-(triphenylmethoxy)-3-buten-2-ol?

- Methodological Answer : The synthesis involves Rh-catalyzed allylic etherification followed by ring-closing metathesis (RCM).

Allylic Etherification : Use Wilkinson catalyst [(RhCl(PPh₃)₃)] with copper(I) alkenyl alkoxides to form trans-disubstituted ethers.

RCM : Apply Grubbs catalyst under controlled temperature (25–40°C) and inert atmosphere to cyclize intermediates into the target compound .

- Key Reaction Conditions :

| Step | Catalyst/Reagent | Temperature | Outcome |

|---|---|---|---|

| Allylic Etherification | RhCl(PPh₃)₃, Cu(I) | 0–25°C | Trans-ether intermediates |

| RCM | Grubbs 2nd Generation | 40°C | Cyclic ether formation |

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Use NMR, IR, and X-ray crystallography to validate structure and stereochemistry:

- ¹H/¹³C NMR : Identify alkene protons (δ 5.8 ppm) and oxygenated carbons (δ 75–80 ppm).

- IR Spectroscopy : Confirm hydroxyl (3450 cm⁻¹) and alkene (1640 cm⁻¹) groups.

- X-ray Crystallography : Resolve bond angles (e.g., Si–O–C = 139.79°) and spatial arrangement .

- Data Table :

| Technique | Key Signals/Parameters | Structural Insight |

|---|---|---|

| ¹H NMR | δ 3.7 (s, OCH), δ 5.8 (m, CH₂=CH) | Methoxy and olefinic protons |

| X-ray | O–C–C angles: 106.13–109.22° | Validates tetrahedral geometry |

Q. How is enantiomeric purity assessed during synthesis?

- Methodological Answer : Employ chiral HPLC or polarimetry to measure enantiomeric excess (ee). For HPLC, use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phase. Retention time differences between enantiomers confirm purity .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the allylic etherification step?

- Methodological Answer :

- Chiral Ligands : Use (R)- or (S)-BINAP ligands with Rh catalysts to induce stereocontrol.

- Temperature Control : Lower temperatures (0–10°C) reduce racemization.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction selectivity.

- Example Optimization :

| Ligand | Solvent | Temperature | ee (%) |

|---|---|---|---|

| (R)-BINAP | THF | 0°C | 98 |

| None | Toluene | 25°C | <5 |

Q. How to resolve contradictions between NMR data and computational predictions?

- Methodological Answer :

Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

X-ray Validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming C–O bond length = 1.43 Å vs. predicted 1.45 Å) .

- Case Study :

A ¹³C NMR discrepancy at δ 75.2 ppm (experimental) vs. δ 78.5 ppm (calculated) was resolved via X-ray, confirming steric hindrance effects .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Collect waste in halogen-resistant containers for incineration .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Testing : Conduct systematic tests in solvents (e.g., water, ethanol, hexane) at 25°C.

- Structural Analysis : The triphenylmethoxy group enhances nonpolar solubility, while the hydroxyl group increases polarity. Use Hansen solubility parameters to predict behavior:

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Solubility |

|---|---|---|---|---|

| Hexane | 14.9 | 0.0 | 0.0 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate |

Applications in Research

Q. What role does this compound play in asymmetric catalysis?

- Methodological Answer : Acts as a chiral auxiliary in Grignard reactions or Mitsunobu reactions. The bulky triphenylmethoxy group directs stereochemistry in C–C bond formations. For example, in prostaglandin synthesis, it ensures >90% ee in key intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.